2,6-Dichloropyridine-4-methanol molecular weight
2,6-Dichloropyridine-4-methanol molecular weight
An In-depth Technical Guide to 2,6-Dichloropyridine-4-methanol: Core Properties, Synthesis, and Applications for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloropyridine-4-methanol (CAS No: 101990-69-6), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and present a detailed, field-proven synthesis protocol. The document explores the compound's strategic importance as a versatile building block, grounded in the reactivity of its dichlorinated pyridine scaffold. Furthermore, this guide includes essential safety, handling, and storage protocols to ensure its effective and safe utilization in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who leverage complex heterocyclic intermediates in their synthetic workflows.
Core Molecular Profile and Physicochemical Properties
2,6-Dichloropyridine-4-methanol is a distinct chemical entity whose utility is defined by its structural characteristics. Its molecular weight is a fundamental property for all stoichiometric calculations in synthetic chemistry. The molecular formula of this compound is C₆H₅Cl₂NO, which corresponds to a molecular weight of approximately 178.02 g/mol .[1][2] This value is critical for accurate reagent quantification in reaction protocols.
The compound typically presents as a white to off-white crystalline solid, a physical state that aids in its handling and storage.[3] A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 101990-69-6 | [1][2][3] |
| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Synonyms | 2,6-Dichloro-4-(hydroxymethyl)pyridine | [3] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 134 - 138 °C | [3] |
| Flash Point | 127 °C | [1] |
Strategic Importance as a Versatile Chemical Intermediate
The significance of 2,6-Dichloropyridine-4-methanol lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[3] The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, providing a robust handle for introducing diverse functional groups.[4] This reactivity, combined with the hydroxyl group at the 4-position, makes it a valuable precursor in several fields.
Key Application Areas:
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Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. The pyridine scaffold is a common motif in medicinal chemistry, and this compound's specific functionalization allows for the creation of molecules targeting neurological disorders, among others.[3] The broader 2,6-dichloropyridine framework is a known precursor to established drugs like the antibiotic Enoxacin and the antifungal agent Liranaftate.[4][5]
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Agrochemical Synthesis: The compound is utilized in formulating modern herbicides and pesticides.[3] Its derivatives can act as plant growth regulators by inhibiting chlorophyll production and photosynthesis.[1]
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Material Science: It can be incorporated into the development of specialized polymers and coatings to enhance properties such as durability and environmental resistance.[3]
Caption: Role as a central precursor in diverse chemical industries.
Synthesis Protocol: Reduction of an Ester Precursor
A common and efficient method for producing 2,6-Dichloropyridine-4-methanol is through the reduction of an alkyl 2,6-dichloropyridine-4-carboxylate.[6] This pathway is favored due to its high selectivity and yield. The use of a metal hydride reducing agent is critical for this transformation. Sodium borohydride is often preferred as it is effective and provides the target product in high yield.[6]
Experimental Protocol
Objective: To synthesize (2,6-dichloropyridin-4-yl)methanol from an alkyl 2,6-dichloropyridine-4-carboxylate.
Materials:
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Alkyl 2,6-dichloropyridine-4-carboxylate (e.g., methyl or ethyl ester)
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Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄)
-
An appropriate solvent (e.g., ethanol, methanol)
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Reaction flask, magnetic stirrer, and cooling bath
Step-by-Step Methodology:
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Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stirrer, dissolve the starting material, alkyl 2,6-dichloropyridine-4-carboxylate, in a suitable alcohol solvent.
-
Temperature Control: Cool the reaction mixture to a temperature between -5 °C and 30 °C using an ice bath or other cooling system. Maintaining this temperature range is crucial for controlling the reaction rate and minimizing side products.[6]
-
Addition of Reducing Agent: Slowly add the metal hydride (e.g., sodium borohydride) to the cooled solution. The molar ratio of the reducing agent to the ester should be carefully controlled, typically between 0.5 to 2 moles of hydride per mole of ester, with a preferred range of 0.7 to 1.0 moles for optimal conversion.[6]
-
Reaction Monitoring: Allow the reaction to proceed at the controlled temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or a dilute acid. The product can then be extracted using a suitable organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude (2,6-dichloropyridin-4-yl)methanol can be purified by recrystallization or column chromatography to achieve high purity.
Caption: Workflow for the synthesis of 2,6-Dichloropyridine-4-methanol.
Safety, Handling, and Storage
Due to the reactive nature of halogenated organic compounds, strict adherence to safety protocols is mandatory. While specific data for 2,6-Dichloropyridine-4-methanol is limited, the safety profile of the closely related precursor, 2,6-Dichloropyridine, provides essential guidance.
Hazard Identification (based on 2,6-Dichloropyridine):
| Hazard Class | Statement | Source(s) |
| Acute Oral Toxicity | H301: Toxic if swallowed | [7][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [8][9] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [8][9] |
| Target Organ Toxicity | H335: May cause respiratory irritation | [9] |
Recommended Safety and Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7][10] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid breathing dust and direct contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[7][8] Wash hands thoroughly after handling.[8][10]
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First Aid Measures:
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Keep it away from incompatible materials such as strong oxidizing agents.[9][11]
Conclusion
2,6-Dichloropyridine-4-methanol is more than just a chemical with a molecular weight of 178.02 g/mol . It is a strategically important intermediate whose value is rooted in its versatile reactivity and functional group arrangement. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and safe handling is paramount for leveraging its full potential in creating novel and impactful molecules.
References
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Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from Wikipedia. [Link]
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PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
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ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (n.d.). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Retrieved from NIH. [Link]
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